

Application Notes and Protocols for Nickel-Catalyzed Organic Synthesis

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Compound of Interest

Compound Name: NICKELION

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These application notes provide a comprehensive overview of the use of nickel ions in organic synthesis catalysis. Nickel, as an earth-abundant and inexpensive alternative to precious metals like palladium, offers unique reactivity and enables a wide range of transformations crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients.^{[1][2]} This document details key nickel-catalyzed reactions, provides specific experimental protocols, and presents quantitative data to facilitate the application of these methods in research and development.

Introduction to Nickel Catalysis

Nickel catalysts offer distinct advantages in organic synthesis. Their ability to access multiple oxidation states (commonly Ni(0), Ni(I), Ni(II), and Ni(III)) and engage in single-electron transfer (SET) pathways opens up reaction mechanisms that are often inaccessible to palladium.^{[1][3]} This unique reactivity allows for the coupling of a broader range of substrates, including challenging electrophiles like aryl chlorides and alkyl halides, and enables novel transformations such as C-H bond functionalization and cycloadditions.^{[4][5][6]} The choice of ligand is critical in tuning the reactivity and selectivity of nickel catalysts, with both phosphine-based and nitrogen-based ligands being widely employed.^{[7][8]}

Key Applications and Reaction Types

Nickel catalysis has found widespread application in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections highlight some of the most significant transformations.

Cross-Coupling Reactions

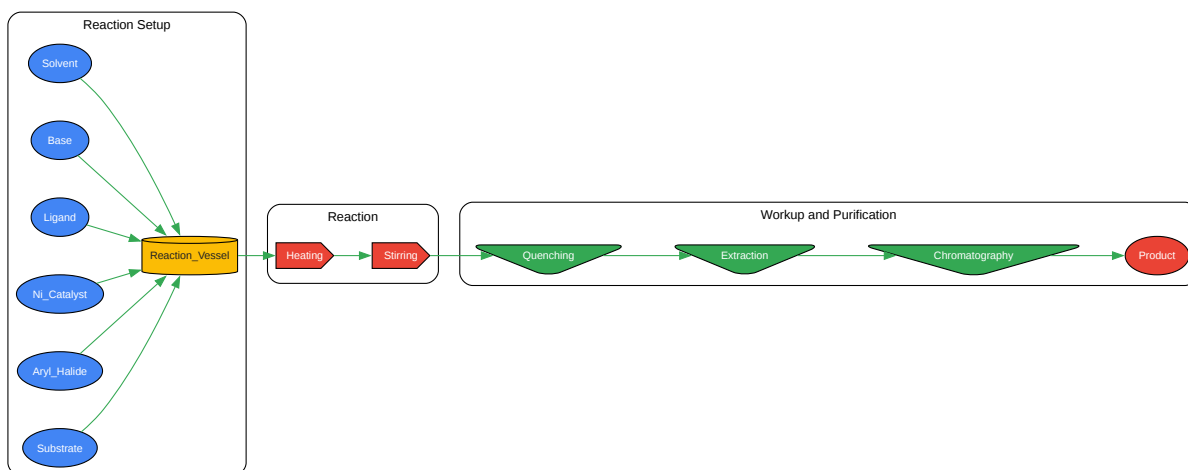
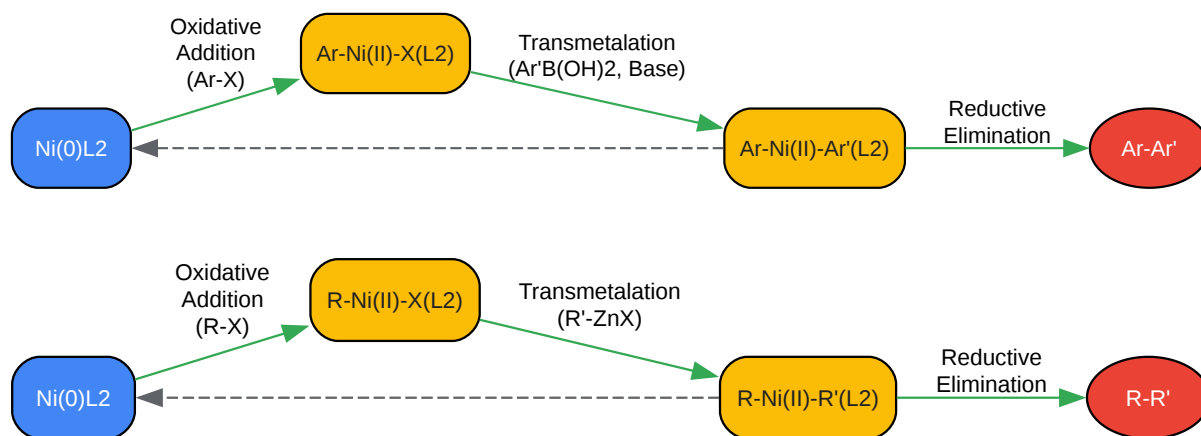
Nickel-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. They often provide complementary reactivity to their palladium-catalyzed counterparts and are particularly effective for coupling unactivated or sterically hindered substrates.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds from aryl halides or pseudohalides and boronic acids. Nickel catalysts are particularly effective for the coupling of challenging substrates such as aryl chlorides and heterocyclic compounds.^{[5][9]}

Quantitative Data for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Halides^[9]

Entry	Heterocyclic Halide	Arylboronic Acid	Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)
1	3-Bromopyridine	Phenylboronic acid	NiCl ₂ (PCy ₃) ₂ (5 mol%), K ₃ PO ₄	t-Amyl alcohol	100	12	85
2	2-Chloroquinoline	4-Methoxyphenylboronic acid	NiCl ₂ (PCy ₃) ₂ (5 mol%), K ₃ PO ₄	t-Amyl alcohol	100	12	92
3	5-Bromoindole	3-Thienylboronic acid	NiCl ₂ (PCy ₃) ₂ (5 mol%), K ₃ PO ₄	2-Me-THF	100	12	78
4	2-Chloropyrazine	4-Fluorophenylboronic acid	NiCl ₂ (PCy ₃) ₂ (5 mol%), K ₃ PO ₄	2-Me-THF	100	12	88

Catalytic Cycle for Nickel-Catalyzed Suzuki-Miyaura Coupling



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